molecular formula C14H14N4O3 B2436445 N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 2097926-50-4

N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2436445
CAS No.: 2097926-50-4
M. Wt: 286.291
InChI Key: LXFPUOBRPVZAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14N4O3 and its molecular weight is 286.291. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[2,2-bis(furan-2-yl)ethyl]-1-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3/c1-18-9-11(16-17-18)14(19)15-8-10(12-4-2-6-20-12)13-5-3-7-21-13/h2-7,9-10H,8H2,1H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFPUOBRPVZAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)NCC(C2=CC=CO2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,2-di(furan-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the compound's synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through a series of reactions involving the furan moiety and triazole derivatives. The general synthetic route involves:

  • Formation of Triazole : Utilizing azide and alkyne coupling reactions.
  • Carboxamide Formation : Reaction of the triazole with appropriate carboxylic acid derivatives.

Anticancer Properties

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound exhibits cytotoxic effects against various cancer cell lines.

  • Mechanism of Action :
    • Induction of apoptosis in cancer cells.
    • Inhibition of cell proliferation by interfering with DNA synthesis.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound shows significant cytotoxic activity at nanomolar concentrations against human leukemic T-cells. The following table summarizes the cytotoxicity results:

CompoundCell LineIC50 (µM)Mechanism of Action
1Jurkat T-cells0.5DNA damage and apoptosis
2K562 (Leukemia)0.8Mitochondrial membrane potential loss
3A549 (Lung Cancer)1.0Inhibition of DNA synthesis

Structure-Activity Relationship (SAR)

The biological activity is influenced by specific structural features:

  • Furan Substituents : Enhance lipophilicity and cellular uptake.
  • Triazole Ring : Critical for interaction with biological targets.

Case Studies

Several case studies have explored the biological activity of triazole derivatives:

  • Study on Apoptosis Induction :
    • Researchers observed that treatment with this compound led to morphological changes consistent with apoptosis in Jurkat cells. These included membrane blebbing and chromatin condensation.
  • DNA Fragmentation Analysis :
    • Comet assay results indicated significant DNA fragmentation in treated cells compared to controls, suggesting that the compound induces genotoxic stress.

Pharmacokinetics and ADME Properties

Preliminary assessments suggest favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profiles for this compound:

  • Absorption : High permeability across cell membranes.
  • Distribution : Effective distribution in tumor tissues.
  • Metabolism : Moderate metabolic stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.